(3-Bromophenyl)(4-chloro-3-fluorophenyl)methanol

Description

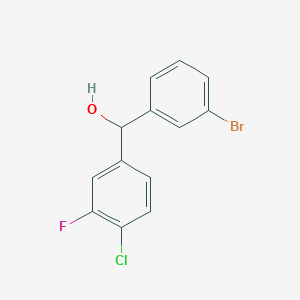

(3-Bromophenyl)(4-chloro-3-fluorophenyl)methanol is a halogenated benzyl alcohol derivative featuring two aromatic rings: a 3-bromophenyl group and a 4-chloro-3-fluorophenyl group attached to a central methanol carbon.

Properties

IUPAC Name |

(3-bromophenyl)-(4-chloro-3-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFO/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHUYMJGLPNXDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C2=CC(=C(C=C2)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-chloro-3’-fluorobenzhydrol typically involves the halogenation of benzhydrol derivatives. One common method is the electrophilic aromatic substitution reaction, where benzhydrol is treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

Industrial production of 3-Bromo-4’-chloro-3’-fluorobenzhydrol may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-chloro-3’-fluorobenzhydrol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and various organometallic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, Grignard reagents in ether.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzhydrol derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4’-chloro-3’-fluorobenzhydrol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new bioactive compounds.

Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: Utilized in the production of advanced materials, including polymers and coatings. It is also used in the manufacture of electronic components and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-chloro-3’-fluorobenzhydrol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique halogen substitution pattern differentiates it from structurally related analogs. Key comparisons include:

Physicochemical Properties

- Optical Activity: Chiral analogs like (R)-1-(4-chloro-3-fluorophenyl)ethylamine exhibit high optical rotation ([α]D²⁵ = +117.7° in methanol), suggesting the target compound’s stereochemistry could significantly influence its behavior .

Crystallographic and Computational Insights

- SHELX Refinement : Programs like SHELXL are widely used for refining halogen-containing structures, critical for resolving the target compound’s stereochemistry .

- Quantum Chemical Calculations: Compounds like (3-bromophenyl)(cycloheptyl)methanol undergo geometry optimization via DFT-B3LYP/6-31G*, providing models for predicting the target’s conformational stability .

Biological Activity

(3-Bromophenyl)(4-chloro-3-fluorophenyl)methanol is an organic compound notable for its unique halogenated structure, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

The compound features a bromine atom at the meta position of one phenyl ring and both a chlorine and a fluorine atom at the para and meta positions, respectively, of another phenyl ring. Its chemical formula is C13H10BrClF, with a molecular weight of approximately 305.58 g/mol. The presence of halogen substituents significantly influences its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant antitumor , anti-inflammatory , and antimicrobial properties. These activities are primarily attributed to the enhanced binding affinity to biological targets due to the halogen atoms' influence on the compound's lipophilicity.

Antitumor Activity

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, compounds with halogen substitutions often demonstrate increased cytotoxicity against various cancer cell lines due to enhanced interaction with cellular targets involved in growth regulation. The structure-activity relationship (SAR) suggests that the presence of electronegative halogens is crucial for eliciting antiproliferative activity .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound may be linked to its ability to modulate pathways involved in inflammation. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting a mechanism that could be explored further in pharmacological studies .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate it may exhibit activity against both Gram-positive and Gram-negative bacteria, with MIC values suggesting significant effectiveness compared to existing antibiotics. The halogen substituents likely enhance the compound's ability to penetrate microbial membranes.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The halogen groups facilitate hydrogen bonding and hydrophobic interactions, which are critical for binding affinity and specificity.

Comparative Studies

To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| (4-Chlorophenyl)(3-fluorophenyl)methanol | Contains chlorine instead of bromine; different substitution pattern | Variations in biological activity due to different halogen positions |

| (4-Bromophenyl)(3-fluorophenyl)methanol | Fluorine at para position; may exhibit different reactivity | Potentially different pharmacological properties |

| (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol | Different substitution pattern; potential variation in biological activity | Unique reactivity based on position of substituents |

These comparisons highlight how specific halogen substitutions influence chemical behavior and biological interactions, emphasizing the importance of structural modifications in drug design.

Case Studies

- Antitumor Study : A study involving a series of phenolic compounds demonstrated that those with bromine substitutions showed increased cytotoxicity against breast cancer cell lines, indicating a promising avenue for further research on this compound as an antitumor agent .

- Antimicrobial Research : A high-throughput screening identified several phenolic compounds with significant antibacterial activity against Mycobacterium tuberculosis, suggesting that similar compounds like this compound could be explored for their potential as novel anti-tubercular agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.